N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a 3,5-dimethoxyphenyl group attached to a 3-(1,3-dioxoisoindol-2-yl)propanamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 5 positions.
Coupling with the isoindole derivative: The 3,5-dimethoxyphenyl intermediate is then coupled with an isoindole derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole moiety.
Substitution: Substitution reactions can occur at the phenyl ring or the isoindole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)pentanamide: Similar structure with a pentanamide moiety instead of propanamide.
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-13-9-12(10-14(11-13)26-2)20-17(22)7-8-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXGUOYXVBGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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